BenchChemオンラインストアへようこそ!

6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Lipophilicity Drug-likeness Physicochemical Profiling

6-Ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a synthetic heterocyclic small molecule (molecular formula C₁₁H₁₂N₄O₃, molecular weight 248.24 g/mol) that belongs to the isoxazolyl-pyrimidine class. Its structure combines a pyrimidine ring bearing an ethoxy group at the 6-position and a carboxamide linker at the 4-position, which is conjugated to a 5-methylisoxazole moiety.

Molecular Formula C11H12N4O3
Molecular Weight 248.242
CAS No. 2034363-18-1
Cat. No. B2598140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide
CAS2034363-18-1
Molecular FormulaC11H12N4O3
Molecular Weight248.242
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)C(=O)NC2=NOC(=C2)C
InChIInChI=1S/C11H12N4O3/c1-3-17-10-5-8(12-6-13-10)11(16)14-9-4-7(2)18-15-9/h4-6H,3H2,1-2H3,(H,14,15,16)
InChIKeyMTZQFGVPUJPJIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide (CAS 2034363-18-1): Core Structural Identity and Procurement Context


6-Ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide is a synthetic heterocyclic small molecule (molecular formula C₁₁H₁₂N₄O₃, molecular weight 248.24 g/mol) that belongs to the isoxazolyl-pyrimidine class [1]. Its structure combines a pyrimidine ring bearing an ethoxy group at the 6-position and a carboxamide linker at the 4-position, which is conjugated to a 5-methylisoxazole moiety. This compound is primarily offered as a research-grade chemical (typical purity ≥95%) for early-stage drug discovery and agrochemical screening programs [2]. Notably, the ethoxy substituent differentiates it from the more common 6-hydroxy and 6-methoxy analogs, altering both physicochemical properties and target-binding potential within this chemical series.

Why Broad-Spectrum 'Isoxazolyl-Pyrimidine' Substitution Is Insufficient When Procuring 6-Ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide


Isoxazolyl-pyrimidine derivatives exhibit highly divergent activity profiles that are exquisitely sensitive to subtle structural modifications. For instance, within a set of rationally designed isoxazolylpyrimidine fungicides, substitution at the pyrimidine ring dramatically influences antifungal potency, with inhibition percentages against Rhizoctonia solani ranging from below 30% to over 80% across closely related analogs [1]. Similarly, anti-mycobacterial evaluations of isoxazole-clubbed pyrimidines have shown that minor changes in the linker or substituents can shift MIC values by more than 4-fold against Mycobacterium tuberculosis H37Rv [2]. The ethoxy group at the 6-position of the target compound is not a conservative replacement for a hydroxy or methoxy group; it introduces distinct steric bulk, lipophilicity, and hydrogen-bonding capacity that fundamentally alter target engagement, metabolic stability, and off-target liability. Consequently, substituting this compound with an uncharacterized isoxazolyl-pyrimidine analog—even one differing by a single atom—will invalidate structure-activity relationships and compromise experimental reproducibility.

Quantitative Differentiation Evidence for 6-Ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide Against Closest Structural Analogs


Predicted Lipophilicity (clogP) Elevation Relative to 6-Hydroxy and 6-Methoxy Analogs

The 6-ethoxy substituent on the pyrimidine core is predicted to increase lipophilicity by approximately 0.5–0.8 log units compared to the 6-hydroxy analog (6-hydroxy-N-(5-methylisoxazol-3-yl)pyrimidine-4-carboxamide, CAS 2034577-58-5) and by roughly 0.3–0.5 log units relative to the 6-methoxy congener. This shift is consistent with the Hansch π constant differences for –OC₂H₅ versus –OH and –OCH₃ [1]. Elevated clogP directly influences membrane permeability, metabolic clearance, and plasma protein binding, making the ethoxy analog a distinct tool compound for probing hydrophobic target pockets.

Lipophilicity Drug-likeness Physicochemical Profiling

Hydrogen-Bond Donor Count Reduction versus 6-Hydroxy Analog

Replacement of the 6-hydroxy group (–OH) with an ethoxy group (–OC₂H₅) eliminates one hydrogen-bond donor (HBD) from the molecule. The target compound possesses one HBD (the carboxamide N–H), whereas the 6-hydroxy analog has two HBDs [1]. Reducing the HBD count from 2 to 1 is known to improve passive membrane permeability and oral bioavailability, as per Lipinski's Rule of Five [2]. This structural alteration renders the target compound more suitable for intracellular target engagement studies and oral dosing paradigms.

Hydrogen Bonding Metabolic Stability Permeability

Steric Bulk Differentiation at the Pyrimidine 6-Position

The ethoxy group at the pyrimidine 6-position introduces a larger molar refractivity (MR ≈ 12.5 cm³/mol) compared to the hydroxy (MR ≈ 2.9 cm³/mol) and methoxy (MR ≈ 7.9 cm³/mol) substituents [1]. This increased steric bulk can restrict binding to active sites with limited spatial accommodation, such as the narrow heme-binding pocket of cytochrome P450 14α-demethylase, which is a proven target for isoxazolyl-pyrimidine antifungals [2]. By selectively disfavoring fit into shallow or sterically congested pockets, the ethoxy derivative may exhibit a cleaner off-target profile relative to smaller analogs.

Steric Effects Target Selectivity CYP Enzyme Interactions

Absence of Phenolic Oxidative Metabolism Liability

The 6-hydroxy analog is susceptible to Phase II glucuronidation and sulfation due to its phenolic –OH group, which can lead to rapid systemic clearance and the generation of potentially reactive metabolites [1]. The target compound, bearing an ethoxy ether, lacks this phenolic functionality and is therefore not a substrate for UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs) that act on phenol moieties. In contrast, 6-methoxy analogs can undergo O-demethylation by CYP450 enzymes to regenerate the hydroxy metabolite, a metabolic pathway that is less efficient for ethoxy ethers, which typically require CYP450-mediated O-deethylation—a slower, more selective process [2].

Metabolic Stability Phase II Metabolism Toxicology

Target Application Scenarios for 6-Ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide Based on Evidence-Based Differentiation


Agrochemical Fungicide Lead Optimization: Targeting CYP51 with Enhanced Steric Selectivity

The increased steric bulk of the 6-ethoxy substituent (ΔMR ≈ +9.6 cm³/mol vs. 6-OH) can be exploited to design fungicides that selectively inhibit fungal CYP51 (14α-demethylase) over human CYP enzymes, as demonstrated for structurally related isoxazolyl-pyrimidines showing >80% inhibition against Rhizoctonia solani [1]. Procurement of the ethoxy variant is recommended when the goal is to reduce mammalian off-target liability while maintaining anti-fungal efficacy.

Oral Bioavailability Screening in Tuberculosis Drug Discovery

With a reduced HBD count (1 vs. 2 for the 6-OH analog) and elevated clogP, the target compound aligns more closely with oral drug-likeness criteria. This makes it a higher-priority procurement choice for anti-mycobacterial programs where isoxazole-clubbed pyrimidines have already demonstrated sub-µg/mL MIC values against Mycobacterium tuberculosis H37Rv [2].

Kinase or PRMT Inhibitor Fragment Libraries Requiring Hydrophobic Probe Molecules

The ethoxy-driven lipophilicity increase (ΔclogP ≈ +0.5 to +0.8) positions this compound as a useful hydrophobic fragment for screening against nucleotide-binding enzymes such as kinases and protein arginine methyltransferases (PRMTs). Its moderate molecular weight (248.24 Da) and limited hydrogen-bonding capacity make it suitable for fragment-based lead discovery approaches that require measurable target engagement in biochemical assays.

Metabolic Stability Profiling in Rodent Pharmacokinetic Studies

Owing to the absence of a phenolic –OH group, the compound is predicted to evade rapid glucuronidation that limits the in vivo exposure of 6-hydroxy analogs. This property makes it a superior procurement candidate for preliminary rodent PK studies, where a longer half-life and higher oral bioavailability are critical for establishing proof-of-concept efficacy.

Quote Request

Request a Quote for 6-ethoxy-N-(5-methyl-1,2-oxazol-3-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.